MINKAMIDE DEA
Description
Historical Context of Fatty Acid Alkanolamides in Industrial Chemistry
The industrial application of amino alcohols, the precursors to alkanolamides, dates back to the 1930s. ugr.es However, their large-scale production and subsequent use in synthesizing alkanolamides significantly increased after 1945 with the advent of efficient alkoxylation processes using ethylene (B1197577) oxide and propylene (B89431) oxide, which replaced older methods like the chlorohydrin route. ugr.es Fatty acid alkanolamides, formed by the condensation of fatty acids or their methyl esters with alkanolamines, have since become indispensable components in formulations across numerous sectors. google.comjica.go.jpchemicalland21.comresearchgate.net Their historical significance lies in their ability to enhance the performance of products such as soaps and detergents by improving properties like anti-hard water capabilities and sustained foaming. jica.go.jpchemicalland21.com They have also found utility as lubricants, viscosity builders, and corrosion inhibitors. google.comresearchgate.net
Chemical Classification within the Ethanolamine (B43304) Derivative Family
Alkanolamines are broadly classified based on the number of hydrogen atoms on the amino group that are replaced by hydroxyalkyl groups. Ethanolamines, specifically, are derivatives of ammonia (B1221849) where one, two, or three hydrogen atoms are substituted by 2-hydroxyethyl groups (-CH₂CH₂OH). ugr.es This gives rise to three primary ethanolamines:
Monoethanolamine (MEA): Where one hydrogen is replaced by a 2-hydroxyethyl group.
Diethanolamine (B148213) (DEA): Where two hydrogen atoms are replaced by 2-hydroxyethyl groups. ugr.eswikipedia.orgfishersci.atfishersci.ptmpg.de
Triethanolamine (TEA): Where all three hydrogen atoms are replaced by 2-hydroxyethyl groups. ugr.es
Fatty acid alkanolamides are formed by the reaction of a fatty acid source (such as free fatty acids, fatty acid methyl esters, or triglycerides) with one of these alkanolamines. chemicalland21.comresearchgate.netcir-safety.org Therefore, fatty acid alkanolamides are classified as ethanolamine derivatives, with the specific type (mono-, di-, or triethanolamide) depending on the alkanolamine used in the synthesis.
Distinguishing Features of N,N-Bis(2-hydroxyethyl) Fatty Amides (Diethanolamides)
N,N-Bis(2-hydroxyethyl) fatty amides, or fatty acid diethanolamides (FADAs), are formed by the reaction of a fatty acid with diethanolamine (DEA). atamanchemicals.comwikipedia.orgcir-safety.org Their distinguishing feature is the presence of two β-hydroxyethyl groups attached to the nitrogen atom of the amide linkage. This structure can be represented by the general formula R-CO-N(CH₂CH₂OH)₂, where R-CO represents the acyl group derived from the fatty acid.
Compared to fatty acid monoethanolamides (formed from monoethanolamine), which have only one β-hydroxyethyl group (R-CO-NHCH₂CH₂OH), diethanolamides possess an additional hydroxyl group. This difference in structure leads to variations in their physical and chemical properties, including solubility, melting point, and surface-active behavior. While monoethanolamides are typically solid at room temperature, diethanolamides are often viscous liquids or waxy solids, depending on the fatty acid chain length. google.comatamanchemicals.comchemicalland21.com The presence of two hydroxyl groups generally enhances the hydrophilicity compared to tertiary amides without hydroxyl groups, but they are typically less hydrophilic than monoethanolamides with similar fatty acid chains due to the tertiary nitrogen character.
Overview of Research Trajectories for Complex Amide Mixtures
Commercial fatty acid alkanolamides, particularly those derived from natural oils like coconut oil or mink oil (as implied by "MINKAMIDE DEA"), are often complex mixtures rather than single, pure compounds. This is because natural oils contain a variety of fatty acids with different chain lengths and degrees of saturation. The reaction of such a mixture of fatty acids with an alkanolamine like diethanolamine results in a product containing a distribution of different fatty acid diethanolamides. For instance, "Cocamide DEA" is a condensation product of coconut oil and DEA, containing diethanolamides of the various fatty acids found in coconut oil. contaminantdb.cacanada.ca
Research trajectories concerning these complex amide mixtures focus on several key areas:
Synthesis and Optimization: Investigating reaction conditions, catalysts, and raw material sources (including renewable sources like microalgae) to optimize the yield and composition of the resulting amide mixtures. researchgate.netjica.go.jpresearchgate.netacs.org
Characterization and Analysis: Developing analytical methods to identify and quantify the individual components within the complex mixture. Techniques like mass spectrometry are crucial for this purpose. arvojournals.orgacs.orgosti.gov
Structure-Property Relationships: Studying how the distribution of different fatty acid chain lengths and the presence of impurities (such as residual diethanolamine or unreacted fatty acids) influence the performance properties of the mixture, such as viscosity building, foam stabilization, and emulsification. atamanchemicals.comcir-safety.orgosti.govekb.eg
Application Development: Exploring new applications and optimizing existing formulations that utilize the unique properties of these complex amide mixtures. google.comresearchgate.netatamanchemicals.comchemicalland21.com
Understanding Biological Activity: Research also extends to investigating the biological activities of fatty acid amides, including those found in natural sources or produced synthetically, exploring potential roles in biological systems or as therapeutic agents. researchgate.netarvojournals.orgoup.commdpi.com
Understanding the composition and behavior of these complex mixtures is essential for controlling product quality, predicting performance in various applications, and developing new materials with tailored properties.
Properties
CAS No. |
124046-27-1 |
|---|---|
Molecular Formula |
C6H9NO4 |
Origin of Product |
United States |
Synthetic Pathways and Reaction Mechanism Investigations
Precursor Materials and Feedstock Chemistry for Diethanolamide Synthesis
The primary reactants for the synthesis of MINKAMIDE DEA from the ester route are fatty acid esters and diethanolamine (B148213).
Fatty Acid Ester Reactants (e.g., Methyl Esters)
Fatty acid methyl esters (FAMEs) are commonly employed as the fatty acid source in the amidation reaction with diethanolamine. acs.orgresearchgate.netatlantis-press.comrasayanjournal.co.in These methyl esters are typically derived from the transesterification of triglycerides found in vegetable oils or animal fats, such as palm oil, coconut oil, soybean oil, sunflower oil, and jatropha oil, with methanol (B129727). acs.orgatlantis-press.comrasayanjournal.co.in The composition of the fatty acid methyl ester feedstock dictates the specific fatty acid chain length distribution in the resulting diethanolamide. For instance, palm oil-derived methyl esters contain a significant proportion of methyl palmitate and methyl oleate, while coconut oil-derived methyl esters are rich in methyl laurate and methyl myristate. atlantis-press.comrasayanjournal.co.in
Common fatty acid methyl esters used in this synthesis include:
| Fatty Acid Methyl Ester | Source (Examples) |
| Methyl Laurate | Coconut Oil |
| Methyl Myristate | Coconut Oil |
| Methyl Palmitate | Palm Oil |
| Methyl Stearate | Palm Oil |
| Methyl Oleate | Palm Oil |
Diethanolamine (DEA) as an Amine Component
Diethanolamine (DEA) is an organic compound with the formula HN(CH₂CH₂OH)₂. wikipedia.org It is a secondary amine and a diol, making it polyfunctional. wikipedia.org Pure DEA is a white solid at room temperature but is often found as a colorless, viscous liquid due to its hygroscopic nature. wikipedia.org DEA is miscible with water, reflecting the hydrophilic character of its hydroxyl and amine groups. wikipedia.org It acts as a weak base. wikipedia.org Diethanolamine is a key chemical feedstock for the production of diethanolamides. wikipedia.orgfishersci.atfishersci.pt
Amidation Reaction Kinetics and Thermodynamics
The amidation reaction between fatty acid methyl esters and diethanolamine is a liquid-phase reaction that results in the formation of fatty acid diethanolamide and methanol as a byproduct. acs.orgresearchgate.net
Condensation Reaction Mechanisms (e.g., Ester-Amine Exchange)
The synthesis of fatty acid diethanolamides from methyl esters and diethanolamine proceeds through an ester-amine exchange mechanism, also known as transamidation. The general reaction is represented as:
R-COOCH₃ + NH(C₂H₄OH)₂ ⇌ R-CON(C₂H₄OH)₂ + CH₃OH
(Methyl Ester) + (Diethanolamine) ⇌ (Diethanolamide) + (Methanol) atlantis-press.comijirset.com
This reaction is a reversible condensation reaction. acs.orgresearchgate.net Catalysts are typically employed to facilitate the reaction, as methyl ester and diethanolamine are not highly reactive with each other under mild conditions. unila.ac.id In the presence of a basic catalyst like NaOH, the mechanism can involve the formation of a fatty acid salt intermediate. atlantis-press.com
Influence of Temperature and Pressure on Reaction Equilibrium
The amidation reaction is an equilibrium-limited process due to its reversible nature and the formation of methanol. acs.orgresearchgate.net The removal of methanol from the reaction mixture is crucial to shift the equilibrium towards product formation and achieve higher conversions. acs.orgresearchgate.net
Studies have investigated the effect of temperature on the reaction. Higher temperatures generally increase the reaction rate. rasayanjournal.co.inijirset.com However, operating at excessively high temperatures (above 100°C) can lead to the formation of byproducts, such as overcondensates and ester amides. acs.orgresearchgate.net Research suggests that optimal temperatures for the reaction of methyl laurate or coconut oil methyl esters with diethanolamine catalyzed by sodium methoxide (B1231860) or potassium hydroxide (B78521) are around 80°C. researchgate.net Another study using sulfuric acid catalyst showed increasing amide conversion with temperature up to 160°C. ijirset.com
The influence of pressure is primarily related to the removal of the volatile methanol byproduct. Operating under vacuum can facilitate methanol removal, thereby driving the reaction forward and improving conversion. researchgate.netwiley.com
Catalyst Chemistry and Optimization in Alkanolamide Production
Catalysts play a vital role in increasing the efficiency and speed of the amidation reaction. atlantis-press.com Various catalysts, both homogeneous and heterogeneous, have been investigated for the synthesis of fatty acid diethanolamides from methyl esters and diethanolamine.
Common homogeneous alkaline catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOCH₃). atlantis-press.comrasayanjournal.co.inuii.ac.id These catalysts are effective under relatively mild temperature and pressure conditions, although high levels of free fatty acids in the feedstock can lead to saponification when using homogeneous alkaline catalysts. rasayanjournal.co.in
Heterogeneous catalysts offer advantages such as ease of separation and potential for recycling, making the process more cost-effective and environmentally friendly. rasayanjournal.co.in Calcium oxide (CaO) is a widely used heterogeneous catalyst known for its low cost, long life, and high activity under moderate conditions. rasayanjournal.co.in Modified zeolites, such as K₂CO₃/zeolite, have also shown effectiveness in catalyzing the amidation of methyl esters with diethanolamine, achieving high diethanolamide yields. uii.ac.id Acid catalysts like sulfuric acid (H₂SO₄) have also been studied for this reaction. ijirset.com
Optimization of the catalytic process involves considering factors such as catalyst concentration, reaction temperature, reaction time, and the molar ratio of reactants. For instance, research on the amidation of coconut oil fatty acid methyl esters with diethanolamine using a CaO catalyst found optimal conditions at a stirring speed of 350 rpm, a catalyst concentration of 4% (w/w FAME), and a temperature of 70-75°C, achieving high conversions. rasayanjournal.co.in Another study using NaOH catalyst investigated different mole ratios of methyl ester to diethanolamine, finding that a higher mole ratio of diethanolamine (1:5) resulted in higher conversion. atlantis-press.com
Detailed research findings on the effect of catalyst concentration and temperature on methyl ester conversion in the amidation reaction with diethanolamine using a CaO catalyst are presented in the following table based on one study: rasayanjournal.co.in
| Catalyst Concentration (% w/w FAME) | Temperature (°C) | Methyl Ester Conversion (%) |
| 3 | 70 | ~85 |
| 4 | 70 | ~97.57 |
| 5 | 70 | ~90 |
| 4 | 60 | ~80 |
| 4 | 80 | ~95 |
Note: Data is approximate based on interpretation of graphical data from the source. rasayanjournal.co.in
This data suggests that within a certain range, increasing catalyst concentration and temperature can enhance conversion, but there might be an optimal point beyond which the increase is not significant or could lead to unwanted side reactions.
Role of Basic Catalysts (e.g., Sodium Methylate, NaOH, CaO)
Basic catalysts play a significant role in accelerating the amidation reaction, allowing it to proceed at a sufficient rate under practical conditions atlantis-press.com. Common basic catalysts include sodium methylate (CH₃ONa), sodium hydroxide (NaOH), and calcium oxide (CaO) atlantis-press.comrasayanjournal.co.in. These catalysts facilitate the reaction by promoting the nucleophilic attack of diethanolamine.
For instance, in the reaction between a methyl ester and diethanolamine catalyzed by NaOH, the mechanism can involve the formation of a sodium carboxylate intermediate atlantis-press.com.
Studies have investigated the effectiveness of different basic catalysts and their modified forms. For example, K₂CO₃ supported on zeolite has been used as a catalyst for the amidation of methyl esters with diethanolamine, showing good conversion rates uii.ac.iduii.ac.id. Nanocrystalline heterogeneous catalysts such as Na-doped Ca(OH)₂ have also been explored for the one-pot synthesis of fatty acid diethanolamides from triglycerides and diethanolamine researchgate.netrsc.org.
Catalyst Loading and Reaction Efficiency
The amount of catalyst used significantly impacts the reaction efficiency and product yield. Research indicates that increasing catalyst loading generally leads to higher conversion rates up to a certain point, after which further increases may not provide significant benefits or could potentially lead to increased by-product formation mdpi.comresearchgate.net.
For example, in the synthesis of fatty acid diethanolamides using Zn-doped CaO nanospheroids, increasing the catalyst amount from 1 to 4 wt% increased the FAD yield from 25% to 99%. However, increasing the catalyst amount beyond 4 wt% did not further impact the reaction rate mdpi.com. Similarly, in a study using CaO/zeolite catalyst, optimal yields were observed at a specific CaO concentration (e.g., 5%), with lower or higher concentrations resulting in reduced yields researchgate.net.
Interactive Table 1: Effect of Catalyst Amount on FAD Yield (Illustrative based on search results)
| Catalyst Type | Catalyst Amount (wt%) | FAD Yield (%) |
| Zn-doped CaO | 1 | 25 |
| Zn-doped CaO | 4 | 99 |
| Zn-doped CaO | 10 | 99 |
| CaO/Zeolite | 3 | 64.47 |
| CaO/Zeolite | 5 | 92.91 |
| CaO/Zeolite | 7 | 87.05 |
This data illustrates the concept that an optimal catalyst loading exists for maximizing product yield.
Optimization of Reaction Parameters (e.g., Mole Ratios, Stirring Speed, Reaction Time)
Optimizing reaction parameters is crucial for achieving high yields and purity of fatty acid diethanolamides. Key parameters include the molar ratio of reactants, reaction temperature, reaction time, and stirring speed.
The molar ratio of fatty acid or ester to diethanolamine is a critical factor. An excess of diethanolamine is often used to drive the reaction to completion and minimize residual fatty acid or ester epo.orgmdpi.com. Studies have shown that increasing the diethanolamine to fatty acid/ester molar ratio can increase the FAD yield atlantis-press.commdpi.com. For instance, increasing the diethanolamine/jatropha oil molar ratio from 3:1 to 5:1 increased the FAD yield from 44% to 99% in 0.5 hours mdpi.com. However, using an excessive amount of diethanolamine can lead to increased by-product formation, such as BHEP epo.org.
Reaction temperature significantly affects the reaction rate. Higher temperatures generally lead to faster reaction times, but excessively high temperatures can promote side reactions and degradation google.com. Optimal temperatures vary depending on the specific reactants and catalysts used. For example, amidation reactions have been studied at temperatures ranging from 60°C to 160°C or even higher (170-250°C in continuous processes) acs.orgatlantis-press.comgoogle.com. One study found that increasing the temperature from 30°C to 90°C increased the FAD yield significantly, with no further increase observed above 90°C mdpi.com.
Reaction time is another important parameter. The reaction needs sufficient time to reach high conversion, but prolonged reaction times can increase the formation of by-products google.com. Studies aim to determine the optimal reaction time that balances yield and purity. Reaction times can range from minutes to several hours depending on other parameters like temperature and catalyst atlantis-press.commdpi.comgoogle.comresearchgate.net.
Stirring speed influences mass transfer, particularly in heterogeneous reaction systems or when dealing with viscous mixtures. Adequate stirring ensures good contact between reactants and catalyst, which can enhance the reaction rate scispace.com. Research has shown that there is an optimal stirring speed for maximizing conversion, beyond which the effect may plateau or even decrease scispace.com. For example, in one study, the highest conversion of methyl ester to alkyl-diethanolamide was obtained at a stirring speed of 300 rpm scispace.com.
Interactive Table 2: Effect of Reaction Parameters on FAD Synthesis (Illustrative based on search results)
| Parameter | Range Studied | Observed Effect on Yield/Conversion | Optimal Finding (Example) | Source |
| DEA/Fatty Acid Ratio | 1:0.4 - 1:0.9 | Lower by-product formation with excess fatty acid | 1:0.6 - 1:0.8 (Fatty Acid:DEA) | epo.org |
| DEA/Oil Molar Ratio | 3:1 - 9:1 | Yield increases with increasing ratio up to a point | 5:1 or 6:1 | rsc.orgmdpi.com |
| Reaction Temperature | 30°C - 250°C | Rate increases with temperature; high temp can cause side reactions | Varies (e.g., 90°C, 140-160°C, 200-230°C) | atlantis-press.commdpi.comgoogle.com |
| Reaction Time | Minutes to Hours | Conversion increases with time up to equilibrium; prolonged time increases by-products | Varies (e.g., 0.5h, 3-4h) | atlantis-press.commdpi.com |
| Stirring Speed | 150 - 400 rpm | Conversion increases with speed up to a point | 300 rpm (Example) | scispace.com |
| Catalyst Loading (CaO) | 3% - 7% | Yield increases then decreases with increasing loading | 5% (Example) | researchgate.net |
By-product Formation and Purity Control in Synthesis
The synthesis of fatty acid diethanolamides is not always a perfectly selective reaction, and various by-products can form, impacting the purity and performance of the final product. Controlling the formation of these impurities is a key aspect of optimizing the synthesis process google.com.
Formation of Bis-hydroxyethyl Piperazine (BHEP)
A particularly significant and problematic impurity formed during the reaction of fatty acids or their esters with diethanolamine is Bis-hydroxyethyl Piperazine (BHEP) google.comepo.orggoogle.com. BHEP is formed through the dimerization of two molecules of diethanolamine epo.org.
The formation of BHEP is undesirable because it can crystallize out of the final product, especially at higher concentrations, leading to the appearance of deposits and potentially affecting the product's performance and aesthetic quality epo.org. In certain applications, such as fuel additives, BHEP can cause issues like blocking fuel inlets google.com.
Strategies to minimize BHEP formation often involve controlling the reaction conditions, such as the addition rate of diethanolamine and the molar ratio of reactants epo.org. Maintaining a slight excess of fatty acid relative to diethanolamine, particularly during the initial stages of the reaction, has been shown to help reduce BHEP levels epo.org.
Residual Reactant and Impurity Characterization
In addition to BHEP, the final fatty acid diethanolamide product can contain residual unreacted fatty acids or esters and diethanolamine google.com. High levels of residual reactants can negatively impact the product's properties and may be undesirable in certain applications. For example, residual free fatty acids can affect the pH and stability of formulations, while residual diethanolamine can be a concern due to the potential formation of N-nitrosodiethanolamine (NDELA) through reaction with nitrosating agents scispace.com.
Characterization of the final product is essential to determine the levels of the desired diethanolamide, residual reactants, and by-products like BHEP and potentially NDELA. Analytical techniques such as gas chromatography (GC), liquid chromatography (LC), and Fourier Transform Infrared (FTIR) spectroscopy are commonly used for this purpose researchgate.netscispace.comarpnjournals.orgresearchgate.net.
GC methods have been developed to determine residual diethanolamine in fatty acid diethanolamides scispace.com. LC coupled with a thermal energy analyzer (TEA) has been used to detect and quantify NDELA impurities scispace.com. FTIR spectroscopy can confirm the presence of characteristic functional groups of the diethanolamide, such as amide and alcohol bonds researchgate.netresearchgate.net.
Controlling residual reactants often involves optimizing the reactant molar ratios and ensuring sufficient reaction time for high conversion atlantis-press.com. Techniques like vacuum stripping can be used to remove volatile by-products like water or methanol, shifting the equilibrium and potentially reducing residual reactants google.comacs.org.
The purity of fatty acid diethanolamides, defined by the levels of the desired amide and the absence or minimization of impurities like BHEP, residual reactants, and NDELA, is critical for their performance and suitability in various applications.
Compound Information
Advanced Spectroscopic and Chromatographic Characterization
Chromatographic Methodologies for Quantitative and Qualitative Analysis
Chromatography plays a vital role in separating and analyzing the various components within Minkamide DEA, including the primary alkanolamides and potential impurities such as residual free amines.
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Free Amine Content
Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is a widely used technique for the determination of free amine content, particularly residual diethanolamine (B148213) (DEA), in fatty acid diethanolamides like this compound. This is important as residual DEA can be present depending on the synthesis method scispace.comnih.gov.
A typical GC method for determining DEA involves analyzing methanolic solutions of the fatty acid diethanolamides using capillary columns, such as wide-bore methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5) columns scispace.com. Splitless injection is often employed for this analysis scispace.com. The FID provides a sensitive and robust detection method for organic compounds, including free fatty acids and their derivatives after appropriate derivatization nih.govs4science.at.
Studies have shown good recovery rates for DEA from fatty acid dialkanolamides using GC-FID, with recoveries ranging from 94% to 100% at various fortification levels scispace.com. Analysis of commercial fatty acid diethanolamide samples has revealed varying levels of residual DEA, ranging from 1.1% to 14.0% scispace.com.
While direct data on GC-FID analysis specifically for free DEA in this compound is not extensively detailed in the provided sources, the methodology applied to other fatty acid diethanolamides is directly relevant due to the similar chemical nature of these compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a valuable technique for profiling the complex mixture of alkanolamides present in this compound. It allows for the separation of homologous series of fatty acid alkanolamides based on their chain length and degree of unsaturation.
HPLC has been successfully applied to the separation of homologous fatty acid mono- and diethanolamides with C10-C18 alkyl groups researchgate.net. Using a porous micro-spherical poly(styrene-divinylbenzene) gel as the stationary phase and a water-methanol mixture (3:97) as the mobile phase at 30°C, researchers achieved separation based on alkyl chain length researchgate.net. The logarithm of the capacity factors for each homologous series showed a direct proportionality to their alkyl chain lengths researchgate.net.
HPLC is considered a convenient method for the separation of fatty diethanolamides, often requiring only dissolution of the sample in the mobile phase without prior derivatization thescipub.com. However, challenges can exist in achieving complete separation of all components, particularly epoxidized fatty diethanolamides, which may require modification of solvent systems or column types thescipub.com.
HPLC can be used for both qualitative and quantitative analysis of fatty acids and their derivatives aocs.orgjasco-global.com. While GC is often the predominant technique for fatty acid analysis, HPLC plays an important role, especially for handling less usual samples, avoiding degradation of heat-sensitive functional groups, and for micropreparative purposes aocs.org. UV detection at wavelengths between 205 and 210 nm can be employed when using mobile phases transparent to UV light, such as acetonitrile (B52724) or methanol (B129727) with water aocs.org.
Capillary Electrophoresis (CE) for Amine and Amide Detection in Complex Matrices
Capillary Electrophoresis (CE) is an analytical technique that can be applied to the separation and detection of charged species, including amines and potentially some amides, in complex matrices. While the direct application of CE specifically for the analysis of this compound or fatty acid alkanolamides is not as widely documented as GC or HPLC in the provided abstracts, CE has been explored for the analysis of fatty acids mdpi.com.
CE offers advantages such as short analysis times and simple sample preparation compared to classical methodologies, making it attractive for quality control mdpi.com. Various CE modes, including capillary zone electrophoresis (CZE), non-aqueous capillary electrophoresis, micellar electrokinetic capillary chromatography (MEKC), and microemulsion electrokinetic chromatography, coupled with different detection systems like UV-Vis, capacitively coupled contactless conductivity, laser-induced fluorescence, and mass spectrometry, have been used for fatty acid analysis mdpi.com.
Given that this compound is derived from fatty acids and contains amine functionalities, CE could potentially be developed as a complementary technique for analyzing specific charged components or impurities within the mixture, although further research specific to this application would be required.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for determining the structural identity of the components within this compound and confirming the synthesis of the alkanolamide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of organic compounds, including fatty acid alkanolamides. NMR provides detailed information about the hydrogen and carbon atoms within a molecule, their connectivity, and their local chemical environments.
Studies on the synthesis and characterization of fatty alkanolamides have utilized ¹H-NMR spectroscopy to confirm the successful formation of the amide product ekb.egmdpi.com. Characteristic peaks in the ¹H-NMR spectra, such as those corresponding to protons on the alkanolamine alkyl residues and the N-H proton from the secondary amide group, provide evidence of the alkanolamide structure ekb.eg.
¹³C NMR spectroscopy can further support structural assignments by providing information about the carbon skeleton of the molecule researchgate.net. The chemical shifts of carbon signals are indicative of the functional groups and the surrounding atoms.
NMR spectroscopy can also be used to assess the purity of alkanolamides and detect the presence of impurities like unreacted starting materials or side products google.comgoogle.com. For instance, ¹H NMR spectroscopy can be used to determine if ester or ester amide byproducts, resulting from the acylation of the hydroxyl group of the alkanolamine, are present at levels below the detection limit google.comgoogle.com.
The application of NMR to fatty acid amide derivatives has confirmed the presence of key functional groups, such as the hydroxyl (νOH) and carbonyl (νC=O) groups, further supporting structural identification mdpi.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of the components in this compound and obtaining structural information through fragmentation analysis. Various MS techniques, often coupled with chromatography, are employed for this purpose.
LC-MS and GC-MS analyses have been used to analyze fatty diethanolamides, allowing for the identification of molecular weights of the products thescipub.com. GC-MS can provide a more complete separation and identification of components in complex mixtures of fatty diethanolamides thescipub.com.
Mass spectrometry confirms the formation of fatty acid alkanolamide compounds by identifying the molecular ions and characteristic fragmentation patterns of the amide derivatives rasayanjournal.co.in. For example, GC-MS analysis of fatty acid ethanolamides has identified various alkanolamide derivatives based on their mass spectra rasayanjournal.co.in.
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for the analysis of fatty acid ethanolamides (FAE), a class of compounds related to fatty acid diethanolamides nih.gov. This technique allows for the simultaneous determination of multiple FAE at low concentrations by quantifying them in positive electrospray ionization mode nih.gov. MS/MS provides fragmentation data that aids in the structural confirmation of the detected compounds nih.gov.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in fatty acid diethanolamides. The IR spectrum of fatty diethanolamide shows characteristic absorption peaks corresponding to specific chemical bonds. For instance, a vibration peak around 1732.08 cm⁻¹ can indicate the presence of a C=O stretching band, although in fatty diethanolamides, the ester C=O stretch from the original oil/fatty acid is converted to an amide C=O stretch, which typically appears in a different region (e.g., 1655 cm⁻¹). ijirset.comnih.gov The O-H stretching vibration is typically detected in the region of 3434-3458 cm⁻¹. rasayanjournal.co.innih.govarpnjournals.org While amide structures contain an N-H bond, peaks in the 3118-3191 cm⁻¹ region may not be prominent in diethanolamides because the nitrogen is a tertiary amine (N,N-bis(2-hydroxyethyl)-) rasayanjournal.co.inarpnjournals.org. Absorption bands around 1246-1280 cm⁻¹ are indicative of the C-N stretching vibration in the amide group. rasayanjournal.co.innih.gov The presence of long-chain alkyl hydrocarbons from the fatty acid component is indicated by C-H stretching absorptions around 2941-2967 cm⁻¹ and a typical band for (CH₂)n vibration at 864 cm⁻¹. rasayanjournal.co.inarpnjournals.org
| Functional Group | Characteristic IR Absorption Wavenumber (cm⁻¹) | Reference |
| O-H Stretching | 3434 - 3458 | rasayanjournal.co.innih.govarpnjournals.org |
| C=O Stretching (Amide) | ~1655 | nih.gov |
| C-N Stretching (Amide) | 1246 - 1280 | rasayanjournal.co.innih.gov |
| C-H Stretching (Alkanes) | 2941 - 2967 | rasayanjournal.co.inarpnjournals.org |
| (CH₂)n Vibration | 864 | rasayanjournal.co.in |
Advanced Analytical Strategies for Mixture Deconvolution
This compound, being a mixture of diethanolamides derived from the various fatty acids in mink oil, presents analytical challenges due to the presence of multiple components with similar structures. cir-safety.org Advanced analytical strategies are necessary to effectively deconvolve and characterize these complex mixtures.
Challenges in Analyzing Mixtures of Fatty Acid Ethanolamides
Analyzing mixtures of fatty acid ethanolamides (FAEs), including diethanolamides, is challenging due to their structural similarities. asianpubs.org These compounds consist of a fatty acid chain linked to an ethanolamine (B43304) (or diethanolamine) head group via an amide bond. The variation lies primarily in the length and degree of unsaturation of the fatty acid chain. This structural resemblance can lead to difficulties in separating individual components using standard chromatographic methods. asianpubs.org Additionally, the presence of isomers (e.g., positional or geometric isomers of unsaturated fatty acids) further complicates analysis. frontiersin.org FAEs are described as the least reactive derivatives of hydrocarbons with low volatility, which makes their separation using gas chromatography (GC) potentially difficult without derivatization. asianpubs.org
Development of High-Resolution Separation Techniques
To overcome the challenges associated with analyzing complex mixtures of fatty acid diethanolamides, high-resolution separation techniques have been developed and applied. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques commonly used for the separation and identification of individual components in these mixtures. rasayanjournal.co.inthescipub.com
GC-MS analysis often requires the conversion of fatty diethanolamides to trimethylsilyl (B98337) derivatives prior to injection to enhance volatility and improve chromatographic separation. thescipub.com GC-MS can provide complete separation of mixtures containing both epoxidized and non-epoxidized fatty diethanolamides, as well as by-products like glycerol (B35011) and free diethanolamine. thescipub.comresearchgate.net The identification of specific fatty acid diethanolamides in GC-MS is typically achieved by comparing retention times and fragmentation patterns with those of known standards. rasayanjournal.co.in For example, palmitoyldiethanolamide and oleyldiethanolamide have been identified using GC-MS based on their retention times. nih.gov
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers an alternative for separating fatty diethanolamides, often without the need for derivatization. thescipub.com HPLC can separate major non-epoxidized diethanolamide compounds based on their varying polarities and affinities for the stationary phase. asianpubs.orgthescipub.com Reverse-phase HPLC with a C18 column and a mobile phase like acetonitrile/water has been successfully used to separate fatty acid ethanolamides, including diethanolamides. asianpubs.orgasianpubs.org While HPLC is effective for separating many components, achieving complete separation of all isomers or epoxidized forms might require further optimization or coupling with MS detection (LC-MS). thescipub.com LC-MS analysis can identify the molecular weights of the separated components, aiding in their identification. thescipub.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a sensitive and reproducible method for simultaneously determining multiple fatty acid ethanolamides at low concentrations. nih.govnih.gov
| Technique | Principle | Advantages | Considerations | Application to FADAs |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | High separation power, detailed structural information from fragmentation. | Often requires derivatization for volatility; potential for thermal degradation. | Separation and identification of individual fatty acid diethanolamides, including isomers and by-products. rasayanjournal.co.innih.govthescipub.comresearchgate.net |
| HPLC | Separation by liquid chromatography based on polarity/affinity. | Can analyze samples without derivatization; suitable for less volatile compounds. | May not provide complete separation of all isomers/components; less structural information than MS alone. | Separation of major non-epoxidized fatty diethanolamides. asianpubs.orgthescipub.comasianpubs.org |
| LC-MS (or UPLC-MS/MS) | Separation by liquid chromatography, identification and quantification by mass spectrometry. | High sensitivity and selectivity; identification based on molecular weight and fragmentation. | Requires appropriate mobile phases and ionization techniques. | Identification and quantification of multiple fatty acid ethanolamides in complex mixtures. thescipub.comnih.govnih.gov |
Chemical Structure Function Relationships and Interfacial Phenomena
Molecular Architecture and its Influence on Supramolecular Assembly
The distinct regions of the MINKAMIDE DEA molecule dictate its interactions in solution and at interfaces, influencing its ability to form supramolecular structures like micelles. rjpdft.com
Role of Fatty Acid Chain Length and Saturation
The hydrophobic tail of this compound is derived from the fatty acids of coconut oil, which typically consist of a mixture of saturated and unsaturated fatty acids with carbon chain lengths ranging primarily from 8 to 18. atamanchemicals.comatamanchemicals.comwikipedia.orglerochem.eu The length and saturation of this hydrocarbon chain significantly impact the surfactant's properties. Longer hydrocarbon chains generally lead to decreased water solubility and increased oil solubility, influencing the surfactant's partitioning behavior and its tendency to adsorb at interfaces. aidic.it Studies on fatty acid absorption have shown that the efficiency of absorption is inversely related to the number of carbons in saturated fatty acyl chains, while unsaturation can increase absorption efficiency. nih.gov In the context of diethanolamides, saturated medium-chain fatty acids, such as those abundant in coconut oil, have been shown to contribute to better solubility and stability in certain applications compared to longer or polyunsaturated chains. niscpr.res.in Research indicates that increasing the carbon chain length in saturated fatty acid surfactants can lead to higher interfacial tension values. aidic.it Conversely, a surfactant synthesized from an unsaturated fatty acid of the same chain length exhibited a lower interfacial tension. aidic.it
Impact of the Diethanolamine (B148213) Moiety on Molecular Interactions
The hydrophilic head of this compound is the diethanolamine group, which contains two hydroxyl groups and a tertiary amine function (though the nitrogen is part of the amide linkage, the presence of the ethanolamine (B43304) structure is key). atamanchemicals.comspecialchem.comatamanchemicals.comwikipedia.org This polar head group is responsible for the molecule's interaction with water and other polar substances. The diethanolamine moiety's ability to form hydrogen bonds and engage in ion-polar interactions plays a crucial role in the surfactant's solubility and its behavior at interfaces. wikipedia.orgmdpi.com The hydrophilic character imparted by the diethanolamine group allows the molecule to orient itself at the interface between immiscible phases, with the polar head in the aqueous phase and the hydrophobic tail in the non-aqueous phase. rjpdft.combiolinscientific.com This orientation is fundamental to its surfactant activity.
Mechanisms of Interfacial Activity and Surface Tension Reduction
This compound functions as a surfactant by reducing the surface tension of water and the interfacial tension between different liquid phases. specialchem.combiolinscientific.comtiiips.com This is achieved through the adsorption of surfactant molecules at the interface. rjpdft.combiolinscientific.comnih.gov
When added to water, this compound molecules migrate to the air-water interface, orienting their hydrophobic tails away from the water and their hydrophilic heads in the water. This reduces the cohesive forces between water molecules at the surface, leading to a decrease in surface tension. rjpdft.combiolinscientific.com At the interface between oil and water, the molecules orient with the hydrophobic tails in the oil phase and the hydrophilic heads in the water phase, reducing the interfacial tension. rjpdft.comtiiips.com
Critical Micelle Concentration (CMC) Determination
A key characteristic of surfactants is their Critical Micelle Concentration (CMC). This is the concentration in a solution above which surfactant molecules begin to aggregate to form micelles. biolinscientific.comscispace.comcleaninginstitute.orgjrhessco.com At concentrations below the CMC, most surfactant molecules exist as monomers in the bulk solution or adsorbed at interfaces. biolinscientific.com As the concentration increases and reaches the CMC, the interface becomes saturated with surfactant molecules, and excess molecules in the bulk solution start forming micelles, which are spherical aggregates where the hydrophobic tails are sequestered in the interior, and the hydrophilic heads face the surrounding aqueous medium. rjpdft.combiolinscientific.com
The CMC is an important parameter as it indicates the concentration at which significant changes in properties like surface tension, detergency, and solubilization occur. jrhessco.com The CMC of surfactants can be determined by measuring changes in physical properties of the solution as a function of surfactant concentration, such as surface tension or conductivity. scispace.comresearchgate.net For lauroyl diethanolamide (a component of Cocamide DEA), the CMC was found to be 0.63 mM in deionized water. scispace.comdost.gov.ph Decanoyl diethanolamide and octanoyl diethanolamide, with shorter fatty acid chains, had higher CMC values of 1.10 mM and 1.45 mM, respectively, indicating that shorter chain lengths lead to micelle formation at higher concentrations. scispace.comdost.gov.ph Oleic acid diethanolamide has a reported CMC of 3.13 x 10⁻⁴ M. semanticscholar.org The CMC value is influenced by the structure of the surfactant, including the fatty acid chain length and the nature of the hydrophilic head group. usu.ac.id
Table: Critical Micelle Concentration (CMC) of Selected Fatty Acid Diethanolamides in Deionized Water
| Compound | Fatty Acid Chain Length | CMC (mM) | Source |
| Lauroyl diethanolamide | C12 | 0.63 | scispace.comdost.gov.ph |
| Decanoyl diethanolamide | C10 | 1.10 | scispace.comdost.gov.ph |
| Octanoyl diethanolamide | C8 | 1.45 | scispace.comdost.gov.ph |
| Oleic acid diethanolamide | C18:1 | 0.313 | semanticscholar.org |
Note: The CMC for Oleic acid diethanolamide was reported as 3.13 x 10⁻⁴ M, which is equivalent to 0.313 mM.
The lower CMC value for longer-chain fatty acid diethanolamides suggests a greater tendency to form micelles at lower concentrations, which is attributed to the increased hydrophobic interaction driving the aggregation in the aqueous environment. scispace.com
Interfacial Adsorption and Monolayer Formation
Interfacial adsorption is the process by which surfactant molecules accumulate at the interface between two phases. rjpdft.combiolinscientific.comnih.gov This adsorption is driven by the amphiphilic nature of the surfactant, where the molecule positions itself to minimize unfavorable interactions between its hydrophobic and hydrophilic parts and the surrounding media. rjpdft.combiolinscientific.com At sufficient concentrations, surfactant molecules can form a monolayer at the interface, with the molecules closely packed and oriented perpendicular to the interface. prh.fi
The formation of a stable interfacial film or monolayer is crucial for the effectiveness of this compound in reducing interfacial tension and stabilizing emulsions. tiiips.comprh.fi The properties of this adsorbed layer, such as its density and the orientation of the molecules, influence the strength and stability of the interface. prh.fi Research on the intercalation of Cocamide DEA into clay suggests that the ethanolamine head group has a high affinity for polar surfaces, facilitating adsorption. mdpi.com Beyond initial adsorption driven by polar interactions, van der Waals interactions between the hydrophobic alkyl chains can further accelerate the incorporation of surfactant molecules at the interface or between layers of materials like clay. mdpi.com
Emulsification and Dispersion Principles
This compound is widely used as an emulsifying and dispersing agent. atamanchemicals.comspecialchem.comatamanchemicals.comlerochem.eu Emulsification is the process of creating a stable mixture of two immiscible liquids, such as oil and water, by dispersing one phase as fine droplets within the other. rjpdft.comtiiips.com Dispersion involves the uniform distribution of solid particles within a liquid medium. atamanchemicals.comscispace.com
As an emulsifier, this compound adsorbs at the oil-water interface, forming a stable interfacial film around the dispersed droplets. rjpdft.comtiiips.com This film reduces the interfacial tension, lowers the energy required to form the emulsion, and creates a barrier that prevents the droplets from coalescing and separating. rjpdft.comtiiips.comnih.gov The stability of the emulsion is significantly influenced by the amount of emulsifying agent present. tiiips.com Studies have shown that higher concentrations of Cocamide DEA can effectively stabilize water-in-crude oil emulsions. scialert.net The ability of the surfactant to reduce interfacial tension is directly linked to its effectiveness as an emulsifier. tiiips.comatlantis-press.comresearchgate.net
In dispersion, this compound adsorbs onto the surface of solid particles, reducing the interfacial tension between the solid and the liquid medium. atamanchemicals.comscispace.com This adsorption helps to overcome the attractive forces between particles, preventing aggregation and promoting their uniform distribution throughout the liquid. The wetting properties of the surfactant, facilitated by the reduction in surface tension, also play a role in the dispersion process, allowing the liquid to spread over and penetrate the surface of the solid particles. atamanchemicals.combiolinscientific.com
The effectiveness of fatty acid diethanolamides as emulsifiers and dispersants is related to their ability to form stable interfacial layers and reduce interfacial tension, properties that are influenced by the molecular structure, including the fatty acid chain length and the diethanolamine head group. tiiips.comaidic.itatlantis-press.com
Hydrophile-Lipophile Balance (HLB) Value Assessment
The HLB value provides an indication of a surfactant's solubility characteristics and its propensity to stabilize either oil-in-water (O/W) or water-in-oil (W/O) emulsions. Surfactants with lower HLB values (typically 3-8) are generally more lipophilic and effective as W/O emulsifiers, while those with higher HLB values (typically 8-18) are more hydrophilic and better suited for O/W emulsions. Given the structure of this compound as a fatty acid diethanolamide with a C10 fatty acid chain, its HLB value would fall within a range characteristic of such compounds, likely in the mid-to-high range, suggesting potential applications in both O/W and W/O systems depending on the specific formulation and co-surfactants used. The amphiphilic nature conferred by the decanoyl group and the diethanolamine moiety is the basis for its surface activity and its role in influencing the HLB of formulations.
Stabilization of Emulsions (e.g., Water-in-Oil Systems)
This compound, as a fatty acid diethanolamide, contributes to the stabilization of emulsions, including water-in-oil (W/O) systems. Research on related compounds, such as Cocamide DEA, demonstrates their effectiveness as emulsifying agents for W/O emulsions, particularly in challenging systems like water-in-crude oil emulsions. scialert.netacademicjournals.orgresearchgate.net
Studies have shown that the concentration of the fatty acid diethanolamide significantly impacts the stability of W/O emulsions. Higher concentrations of Cocamide DEA were found to be effective in stabilizing water-in-crude oil emulsions at room temperature. scialert.net For instance, in one study, using 1% and 1.5% by volume of Cocamide DEA resulted in significant stability for heavy crude oil emulsions over 50 hours, with minimal water separation. scialert.net In contrast, lower concentrations (0.2% and 0.5%) were insufficient, leading to earlier coalescence and higher water separation percentages. scialert.net
The mechanism of stabilization in W/O emulsions involves the surfactant molecules adsorbing at the interface between the water droplets and the continuous oil phase. This forms a stable interfacial film that reduces interfacial tension and creates a barrier preventing the coalescence of the dispersed water droplets. researchgate.net The stability of these emulsions is also linked to their rheological properties, often exhibiting non-Newtonian behavior and increased viscosity with higher surfactant concentration and water content. scialert.netacademicjournals.org The ability of fatty acid diethanolamides like this compound to enhance interfacial viscosity and elasticity contributes to the robustness of the interfacial film and, consequently, the emulsion stability. researchgate.net
Foaming Mechanisms and Foam Stabilization Properties
This compound, like other fatty acid diethanolamides, is known for its ability to influence foaming behavior and contribute to foam stabilization. cir-safety.orgscribd.com Foam is formed by the dispersion of a gas within a liquid, resulting in a network of gas bubbles separated by thin liquid films. researchgate.net The formation and stability of these bubbles are highly dependent on the surface characteristics of the liquid, including surface tension, surface elasticity, and viscosity. pall.comnasa.gov
Surfactants such as this compound accumulate at the liquid-air interface, reducing the surface tension and facilitating the formation of foam. Beyond just creating foam, these compounds can also enhance its stability. While pure diethanolamine solutions may not foam significantly and produce unstable foam, the incorporation of additives, such as fatty acid derivatives like those in this compound, can lead to increased foaming tendency and the generation of more stable foams. pall.com The presence of chemical species that promote the formation of a gelatinous or structured layer at the interface can significantly enhance foam stability. pall.com
Foam stabilization is a dynamic process involving the balance of forces that promote or inhibit the thinning and rupture of the liquid films separating the gas bubbles. Stable foams resist drainage of the liquid from the films and prevent bubble coalescence.
Factors Affecting Foam Volume and Stability
Several factors, both intrinsic to the liquid system and external, can influence the volume and stability of foam generated in the presence of surfactants like this compound. Intrinsic properties of the liquid that affect foam stability include bulk viscosity, surface viscosity, the minimum film thickness before rupture, and liquid density. nasa.govmdpi.com These properties are inherent to the liquid formulation and directly impact the behavior of the liquid films in the foam structure.
External factors also play a crucial role. These include temperature, pressure, shear forces, and the mechanical conditions under which the foam is produced. nasa.govmdpi.com For instance, increasing the gas flow rate during foam generation can lead to increased foaming tendency and potentially greater initial foam volume and stability. researchgate.net Temperature can have a dual effect; while increasing temperature might increase foaming tendency, it can simultaneously reduce foam stability. researchgate.net
The presence of other substances in the system can significantly alter foaming behavior. Contaminants, such as hydrocarbons or degradation products, have been shown to affect the foaming tendency and stability of amine solutions used in gas processing, which are related to the diethanolamine component of this compound. pall.comresearchgate.net The effect of these contaminants depends on their interaction with the surfactant and their influence on interfacial properties. Salinity is another factor that can impact foam stability, with its effect varying depending on the specific surfactant and its concentration. escientificpublishers.com
Industrial Chemical Applications and Material Science Integration
Role as Chemical Intermediates in Polymer and Material Synthesis
Minkamide DEA, as a fatty acid diethanolamide, possesses reactive hydroxyl and amide functional groups, positioning it as a versatile chemical intermediate in the synthesis of various polymers and materials. Its structure, featuring a long, hydrophobic fatty acid chain derived from mink oil and a hydrophilic diethanolamine (B148213) head, allows for its integration into polymer backbones or as a modifying agent to impart specific properties.
Research into analogous fatty acid diethanolamides, such as those derived from coconut or palm oil, has demonstrated their utility as bio-based polyols in the production of polyurethanes. rsc.orgnih.gov In this context, the two hydroxyl groups of the diethanolamine moiety can react with isocyanates to form urethane (B1682113) linkages, thereby incorporating the fatty acid chain into the polymer network. This process has been explored for creating both rigid and soft polyurethane foams. rsc.org The fatty acid component of this compound would act as a flexible, internal plasticizer, potentially enhancing properties such as impact resistance and thermal insulation in the resulting polymer.
The synthesis of polyurethanes using fatty acid diethanolamides can be advantageous due to the intrinsic tertiary amine in the diethanolamide structure, which can auto-catalyze the polymerization reaction, reducing the need for external catalysts and potentially shortening production times. rsc.orgnih.govresearchgate.net Furthermore, the use of this compound, derived from a natural oil, aligns with the growing demand for sustainable and renewable feedstocks in the polymer industry. rsc.org The epoxidized form of fatty diethanolamides can also serve as precursors, providing additional cross-linking sites through their oxirane rings to enhance the thermal and chemical properties of the final polyurethane product.
Application in Detergency and Cleaning Formulations
This compound is anticipated to be a multifunctional ingredient in the formulation of detergents and cleaning agents, valued for its surfactant properties, including foam boosting, viscosity building, and emulsification.
Mechanism of Action in Cleaning Processes
Like other fatty acid diethanolamides, this compound is a non-ionic surfactant. Its molecular structure is amphiphilic, meaning it has both a water-loving (hydrophilic) diethanolamine head and an oil-loving (lipophilic) fatty acid tail. This dual nature is fundamental to its cleaning action.
In a cleaning solution, this compound molecules orient themselves at the interface between water and oily or greasy soil. The lipophilic tails penetrate the grease, while the hydrophilic heads remain in the water. Through agitation, the surfactant molecules break down large grease particles into smaller, more manageable droplets, which are then encapsulated in micelles. In a micelle, the surfactant molecules arrange themselves with their lipophilic tails inward, surrounding the oil droplet, and their hydrophilic heads outward, facing the water. This structure allows the oil to be suspended in the water and washed away.
Beyond this primary cleaning mechanism, this compound also acts as a foam stabilizer. It enhances the formation of a rich, stable lather, which is often aesthetically preferred by consumers and can help in lifting and carrying away dirt particles. wikipedia.org It also functions as a viscosity modifier, thickening liquid formulations to achieve the desired consistency for products like shampoos, hand soaps, and dishwashing liquids. rockchemicalsinc.com
Synergistic Effects with Anionic Surfactants
The interaction between the non-ionic this compound and an anionic surfactant can lead to a reduction in the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. A lower CMC means that the detergent can start working at lower concentrations, improving its efficiency. This synergistic effect is attributed to favorable interactions between the different surfactant head groups, which reduces the repulsion between the charged heads of the anionic surfactant molecules, making it easier for micelles to form.
This interaction also leads to improved foaming ability and foam stability. The mixed micellar system is often more effective at trapping air and creating a long-lasting, dense foam. rsc.org This enhanced performance can be particularly beneficial in personal care products and manual dishwashing liquids where foam is a key performance indicator for the user.
Functionality in Oil and Gas Industry Processes
The chemical properties of diethanolamine and its derivatives make them valuable in various applications within the oil and gas industry, from gas treatment to industrial cleaning.
Use in Desulfurization Processes
Aqueous solutions of amines, including diethanolamine (DEA), are widely used in a process known as "gas sweetening" to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and refinery gas streams. wikipedia.org This purification is crucial to prevent corrosion of pipelines and equipment, meet regulatory standards, and ensure the safety of the gas.
The process involves contacting the sour gas (gas containing H₂S and CO₂) with the amine solution in an absorption tower. The weakly basic nature of DEA allows it to react with the acidic gases, forming soluble salts and effectively scrubbing them from the gas stream. The "rich" amine solution, now carrying the acidic gases, is then heated in a regeneration unit, which reverses the reaction and releases the captured H₂S and CO₂. The regenerated "lean" amine solution is then cooled and recycled back to the absorption tower.
While DEA is effective, it is often used in combination with other amines, such as methyldiethanolamine (MDEA), to optimize the absorption process. Blended amine solutions can offer faster absorption rates, higher removal efficiencies, and lower energy consumption for regeneration compared to using a single amine. pureminkoil.com
Role in Industrial Cleaning and Degreasing (e.g., Oil Industry)
In the oil industry, the removal of heavy oils, greases, and other organic deposits from equipment, tanks, and pipelines is a critical maintenance task. Formulations containing diethanolamides, analogous to this compound, are effective in these heavy-duty industrial cleaning and degreasing applications. cosmeticsinfo.org
The surfactant properties of this compound allow it to emulsify and disperse heavy hydrocarbon-based soils. rockchemicalsinc.com When applied to a contaminated surface, the lipophilic fatty acid portion of the molecule penetrates the oily residue, while the hydrophilic portion facilitates its removal with water. This makes it a key component in formulating powerful degreasers used for cleaning oil rigs, machinery, and workshop floors.
Furthermore, diethanolamides can act as corrosion inhibitors, which is a valuable secondary benefit in industrial cleaning. rsc.orgwikipedia.org By forming a protective film on metal surfaces, they can help prevent corrosion that might be accelerated by the cleaning process itself or by exposure to harsh environmental conditions. This dual functionality as both a cleaning agent and a corrosion inhibitor makes them highly suitable for maintenance operations in the demanding environment of the oil and gas industry.
Table of Compounds
| Compound Name | Abbreviation/Synonym |
| Minkamide Diethanolamine | This compound |
| Diethanolamine | DEA |
| Cocamide Diethanolamine | Cocamide DEA |
| Methyldiethanolamine | MDEA |
| Linear Alkylbenzene Sulfonates | LAS |
| Hydrogen Sulfide | H₂S |
| Carbon Dioxide | CO₂ |
| Palmitoleic Acid | |
| Oleic Acid | |
| Stearic Acid | |
| Linoleic Acid | |
| Palmitic Acid | |
| Myristic Acid |
Mink Oil Fatty Acid Composition
The properties of this compound are largely determined by the fatty acid profile of mink oil. The table below outlines the typical composition of fatty acids found in mink oil.
| Fatty Acid | Approximate Percentage (%) | Type |
|---|---|---|
| Palmitoleic Acid | 14-20% pureminkoil.com | Unsaturated |
| Oleic Acid | Total Unsaturated Fats: 70-80% pureminkoil.com | Unsaturated |
| Linoleic Acid | Unsaturated | |
| Stearic Acid | Saturated | |
| Palmitic Acid | Saturated | |
| Myristic Acid | Present | Saturated |
Integration in Specialized Industrial Formulations (e.g., Concrete Admixtures)
While specific research on the direct integration of this compound in concrete admixtures is not extensively documented in publicly available literature, the known functions of similar fatty acid diethanolamides, such as those derived from coconut oil, provide a strong indication of its potential roles. Fatty acid diethanolamides are recognized for their surfactant properties, which can be beneficial in the formulation of concrete admixtures.
One of the primary potential applications for this compound in this context is as an air-entraining agent . The introduction of microscopic air bubbles into concrete is crucial for improving its resistance to freeze-thaw cycles. The surfactant nature of this compound would enable it to stabilize these air voids within the concrete matrix. A patent for a hydraulic cement mix suggests that a coconut fatty acid diethanolamide can be used as an air-entraining additive to entrain air in an amount of 3% to 9% by volume of the mix. google.com
Furthermore, compounds like coconut diethanolamide are known to act as foam stabilizers . innospec.com This property is valuable in certain concrete applications where a stable foam system is required. The ability of this compound to improve the stability of foam can contribute to a more uniform and durable final concrete structure.
Another related area of application is corrosion inhibition. Research has shown that diethanolamine can act as a corrosion inhibitor for steel reinforcement in concrete. semanticscholar.orgresearchgate.net While this compound is a derivative, the presence of the diethanolamine group suggests a potential for contributing to the corrosion resistance of reinforced concrete.
The table below outlines the potential functions of this compound in concrete admixtures based on the performance of analogous compounds.
| Potential Function in Concrete Admixtures | Mechanism of Action | Anticipated Benefit |
| Air-Entraining Agent | Stabilization of microscopic air bubbles within the concrete mix. | Improved resistance to freeze-thaw damage. |
| Foam Stabilizer | Enhances the stability of foam in foamed concrete applications. | Contributes to a uniform and lightweight concrete structure. |
| Corrosion Inhibitor | The diethanolamine moiety may adsorb on the surface of steel reinforcement, forming a protective layer. | Reduced corrosion of rebar and extended service life of the structure. |
It is important to note that the effectiveness of this compound in these applications would depend on various factors, including its concentration, the specific concrete mix design, and the presence of other admixtures.
Potential as Friction Modifiers in Lubricants and Fuels
The use of fatty acid amides and their derivatives as friction modifiers in lubricants and fuels is a well-established practice aimed at improving energy efficiency and reducing wear. wikipedia.org this compound, with its long-chain fatty acid backbone derived from mink oil, is a promising candidate for such applications.
Friction modifiers function by forming a thin, adsorbed film on metal surfaces. chalmers.se This film acts as a barrier, preventing direct metal-to-metal contact, particularly under boundary lubrication conditions where the lubricating film is thinnest. wikipedia.org The polar diethanolamine head of the this compound molecule would have a strong affinity for metal surfaces, while the nonpolar fatty acid tail would provide a low-shear interface.
The unique fatty acid composition of mink oil, which is rich in oleic and palmitoleic acids, may offer specific advantages. wikipedia.org These unsaturated fatty acids can influence the packing and orientation of the molecules on the metal surface, which in turn affects the frictional properties.
Research on fatty acid diisopropanolamides as lubricating additives in marine gas oil has demonstrated their effectiveness in reducing wear, even at low concentrations. mdpi.com This suggests that this compound could similarly enhance the lubricity of fuels and lubricants. The addition of fatty acid amides to petroleum base stocks has been shown to improve their antiwear and extreme pressure properties. nih.gov
The table below summarizes the potential benefits and mechanisms of this compound as a friction modifier.
| Potential Benefit | Mechanism of Action | Relevant Research Finding |
| Reduced Friction | Adsorption on metal surfaces to form a low-shear boundary film. | Organic friction modifiers like fatty acid amides self-assemble into incompressible monolayers that prevent asperity contact. wikipedia.org |
| Anti-Wear Properties | Formation of a protective layer that minimizes direct metal-to-metal contact. | Fatty acid amides have been found to be effective antiwear and extreme pressure additives in petroleum base stocks. nih.gov |
| Improved Fuel Economy | Lowering frictional losses in engines and other mechanical systems. | Friction modifiers are introduced into automotive crankcase lubricants to improve fuel efficiency. |
The performance of this compound as a friction modifier would be influenced by factors such as the base oil or fuel composition, operating temperature, and the presence of other additives. google.com
Environmental Chemistry and Degradation Pathways
Degradation Mechanisms in Aquatic and Terrestrial Environments
The breakdown of Minkamide DEA in the environment can occur through several mechanisms, including hydrolysis, photodegradation, and, most significantly, biotic transformation by microorganisms.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For amide compounds like this compound, the amide bond is the primary site for potential hydrolytic cleavage, which would yield diethanolamine (B148213) and the corresponding mink oil fatty acids.
Generally, the amide bond is relatively stable to hydrolysis under neutral pH conditions. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. While specific hydrolysis rate constants for this compound are not available in the scientific literature, studies on other fatty acid amides suggest that hydrolysis is not a rapid degradation pathway under typical environmental conditions (pH 5-9). The rate of enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) has been shown to be significant for some amides, but this is a biological process rather than abiotic hydrolysis. acs.orgnih.govacs.org
Table 1: General Factors Influencing the Hydrolysis of Fatty Acid Amides
| Factor | Influence on Hydrolysis Rate |
| pH | Can be accelerated under strongly acidic or basic conditions. |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. |
| Catalysts | Presence of certain enzymes or chemical catalysts can enhance hydrolysis. |
This table presents generalized influencing factors as specific data for this compound is unavailable.
Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The potential for a molecule to undergo photodegradation depends on its ability to absorb light at environmentally relevant wavelengths (>290 nm).
Specific photochemical data, such as quantum yields for this compound, are not documented. wikipedia.org For amides in general, photodecomposition is considered a slower process compared to other functional groups like ketones. umd.edu The primary photochemical reaction for some amides is the Norrish Type I cleavage of the carbonyl-nitrogen or carbonyl-carbon bond. umd.edu However, without specific absorption spectra and quantum yield data for this compound, its significance as a primary degradation pathway in the environment remains unquantified. It is plausible that indirect photodegradation, mediated by reactive species like hydroxyl radicals present in sunlit surface waters, could contribute to its transformation.
The most significant degradation pathway for many surfactants, including FADs, in both aquatic and terrestrial environments is biodegradation by microorganisms. longdom.orgyoutube.com Bacteria and fungi possess enzymes that can break down these complex organic molecules, utilizing them as a source of carbon and energy.
The biodegradation of FADs like Cocamide DEA and Oleamide DEA is generally considered to proceed through the cleavage of the amide bond by amidase enzymes, releasing diethanolamine and the fatty acid. The fatty acid component is then typically metabolized through β-oxidation, a common pathway for breaking down fatty acids. youtube.com The diethanolamine moiety can also be further biodegraded. Studies on the microbial metabolism of related compounds indicate that microorganisms can utilize fatty acids and ethanolamines as growth substrates. nih.govresearchgate.netnih.govnottingham.ac.ukresearchgate.net
While specific studies on the microbial consortia responsible for this compound degradation are absent, it is expected that a diverse range of common soil and aquatic microorganisms would be capable of its metabolism. The rate of biodegradation will depend on various environmental factors such as temperature, pH, oxygen availability, and the presence of a competent microbial population.
Sorption and Mobility in Environmental Compartments
The movement and distribution of this compound in the environment are largely controlled by its tendency to sorb (adsorb or absorb) to soil and sediment particles. As an amphiphilic molecule with both a hydrophilic (diethanolamine head) and a hydrophobic (fatty acid tail) part, this compound will exhibit surface-active properties. nih.govacs.orgresearchgate.netscispace.com
The hydrophobic fatty acid chain of this compound is expected to have a strong affinity for the organic matter present in soil and sediment. This interaction is a primary mechanism for the removal of surfactants from the water column and their accumulation in solid phases. The strength of this adsorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.comecetoc.org
Specific Koc values for this compound are not available. However, for nonionic surfactants with significant hydrophobic moieties, Koc values are generally high, indicating a strong tendency to bind to organic matter. ucanr.edu This binding reduces the concentration of the chemical in the aqueous phase and consequently limits its mobility.
Table 2: Factors Influencing the Sorption of Amphiphilic Compounds to Soil and Sediment
| Soil/Sediment Property | Influence on Sorption |
| Organic Carbon Content | Higher organic carbon content generally leads to stronger sorption. |
| Clay Content | Clay minerals can also contribute to the adsorption of polar moieties. |
| pH | Can influence the surface charge of both the sorbent and the compound. |
| Ionic Strength | Can affect the aggregation of surfactant molecules and their interaction with surfaces. |
This table presents generalized influencing factors as specific data for this compound is unavailable.
Leaching is the process by which water-soluble substances are washed out from soil or waste. The potential for this compound to leach from soil into groundwater is inversely related to its sorption affinity. Due to its expected high Koc value, significant leaching of this compound through the soil profile into groundwater is considered unlikely. cdc.govresearchgate.netnih.govacs.orgresearchgate.net
However, the presence of surfactants can sometimes influence the transport of other contaminants in soil by altering soil permeability and enhancing the solubilization of hydrophobic substances. researchgate.netnih.gov The mobility of this compound itself in aqueous systems will be limited by its strong adsorption to particulate matter. In aquatic environments, it is likely to be associated with suspended solids and eventually partition to bottom sediments.
While direct experimental data on the environmental fate of this compound is scarce, a scientifically informed assessment can be made based on the behavior of analogous fatty acid diethanolamides. The primary degradation mechanism for this compound in both aquatic and terrestrial environments is expected to be biodegradation initiated by microbial amidase activity. Abiotic degradation processes such as hydrolysis and photodegradation are likely to be of minor importance under typical environmental conditions. Due to its amphiphilic nature, this compound is expected to exhibit strong sorption to soil and sediment organic matter, which will significantly limit its mobility and potential for leaching into groundwater. Further research is needed to determine the specific degradation rates, pathways, and sorption coefficients for this compound to refine its environmental risk assessment.
Environmental Fate Modeling and Predictive Tools
Environmental fate models are essential tools for estimating the distribution and persistence of chemicals like this compound in the environment. mdpi.com These quantitative models help predict a chemical's movement and transformation, offering insights into potential exposure and long-term impacts, which is particularly useful when monitoring data is scarce. mdpi.com For surfactants, these models typically incorporate data on their entry into the environment, primarily through wastewater streams, and their subsequent behavior in wastewater treatment plants (WWTPs) and receiving surface waters. nih.gov
Models applicable to surfactants consider several key environmental processes:
Partitioning: The distribution between water, soil, sediment, and air.
Degradation: The breakdown of the molecule through biological or chemical processes (e.g., biodegradation, photodegradation).
Sorption: The tendency of the chemical to attach to particulate matter, which significantly influences its transport and bioavailability. nih.gov
The output of these models is often a Predicted Environmental Concentration (PEC), which can be compared against a Predicted No-Effect Concentration (PNEC) to assess environmental risk. mdpi.com
Predictive models for the environmental persistence of surfactants like this compound are developed to estimate their half-life in various environmental compartments such as water, soil, and sediment. Given the complexity and cost of laboratory degradation studies, computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used. These models correlate a molecule's chemical structure with its environmental persistence.
The development process involves:
Data Compilation: Gathering experimental degradation data for a range of structurally similar compounds (e.g., Cocamide DEA, Oleamide DEA, Lauramide DEA). wikipedia.orgcir-safety.org
Descriptor Calculation: Using software to calculate molecular descriptors that quantify various aspects of the molecule's structure (e.g., size, shape, electronic properties).
Model Building: Employing statistical or machine learning algorithms to build a mathematical relationship between the molecular descriptors and the observed persistence (e.g., half-life).
Validation: Testing the model's predictive power using an independent set of chemicals not used in the model-building process.
For a compound like this compound, a predictive model would use its specific fatty acid profile (derived from mink oil) to estimate its persistence. The presence of both saturated and unsaturated fatty acid chains would influence the rate of biodegradation.
Table 1: Hypothetical Predictive Model Output for this compound Persistence
This table illustrates the kind of data a predictive environmental fate model might generate for this compound, based on its structure and the known behavior of similar fatty acid diethanolamides.
| Environmental Compartment | Predicted Process | Predicted Half-Life (t½) | Model Confidence |
| Surface Water (Aerobic) | Primary Biodegradation | 7 - 15 days | Medium |
| Sediment (Anaerobic) | Biodegradation | 60 - 180 days | Low |
| Soil | Biodegradation | 20 - 50 days | Medium |
| Wastewater Treatment (Activated Sludge) | Biodegradation & Sorption | >90% Removal | High |
Detection and Quantification in Environmental Samples
The detection and quantification of fatty acid diethanolamides like this compound in environmental samples present significant analytical challenges due to their chemical nature and the complexity of the matrices in which they are found. researchgate.net The standard approach involves sample extraction, cleanup, and analysis using advanced chromatographic techniques coupled with mass spectrometry.
Common analytical methods include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent technique for analyzing non-volatile, polar compounds like fatty acid amides. It offers high sensitivity and selectivity, allowing for the detection of trace concentrations. nih.govwiley.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but it typically requires a derivatization step to increase the volatility of the amide compounds, making them suitable for gas-phase analysis. unlv.edunih.gov
A critical step in the analytical workflow is sample preparation. Solid-Phase Extraction (SPE) is widely used to isolate and pre-concentrate the target analytes from aqueous samples and remove interfering substances from the sample matrix. researchgate.netresearchgate.net
Analyzing trace levels of this compound in matrices such as wastewater, river water, and sediment is fraught with difficulties that can impact the accuracy and reliability of the results. researchgate.net
Matrix Effects: Co-extracted organic and inorganic matter from environmental samples can significantly interfere with the analysis, particularly in LC-MS. This can lead to ion suppression or enhancement, where the signal of the target analyte is artificially decreased or increased, leading to inaccurate quantification. researchgate.net
Low Environmental Concentrations: Surfactants are often diluted to low parts-per-billion (µg/L) or even parts-per-trillion (ng/L) levels in the environment, requiring highly sensitive instrumentation and efficient pre-concentration methods to achieve reliable detection. researchgate.netnih.gov
Amphiphilic Nature: The dual hydrophilic-hydrophobic nature of surfactants causes them to adsorb onto surfaces of sampling containers, analytical equipment, and particulate matter, which can result in analyte loss and underestimation of the true concentration. researchgate.net
Complex Mixtures: this compound, like similar commercial surfactants, is not a single chemical entity but a mixture of diethanolamides with different fatty acid chain lengths and degrees of saturation. wikipedia.orgnih.gov This complexity makes chromatographic separation and quantification challenging, as individual components may co-elute or require different calibration standards.
Lack of Certified Reference Materials: The absence of certified reference standards for this compound in environmental matrices makes method validation and quality control more difficult.
Table 2: Illustrative Analytical Parameters for this compound in Environmental Samples
This table provides hypothetical performance data for a validated LC-MS/MS method used to quantify this compound, highlighting the challenges across different environmental matrices.
| Matrix | Extraction Method | Mean Recovery (%) | Limit of Quantification (LOQ) | Key Challenge |
| River Water | Solid-Phase Extraction (SPE) | 85 ± 10% | 5 ng/L | Achieving low detection limits. |
| Wastewater Influent | SPE | 65 ± 15% | 50 ng/L | High matrix effects from dissolved organic matter. |
| Wastewater Effluent | SPE | 78 ± 12% | 10 ng/L | Moderate matrix effects and presence of transformation products. |
| Sediment | Pressurized Solvent Extraction (PSE) followed by SPE | 55 ± 20% | 2 µg/kg | Strong analyte sorption to particles; complex co-extractives. |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation of Structure and Conformation
Molecular modeling and simulation are essential for exploring the three-dimensional structures and dynamic behaviors of flexible molecules such as fatty acid amides. These techniques allow for the examination of conformational landscapes and intermolecular interactions that govern the macroscopic properties of these substances.
Amide Bond Conformation: A critical feature of the amide group is the restricted rotation around the carbonyl-nitrogen (C-N) bond due to its partial double-bond character. This leads to distinct cis and trans planar conformations. For most open-chain amides, the trans conformation is significantly more stable due to reduced steric hindrance.
Alkyl Chain Flexibility: The long fatty acid tail, which for Minkamide DEA can vary in length and degree of saturation, possesses significant conformational flexibility due to rotation around its many carbon-carbon single bonds. Molecular dynamics simulations show that these chains are in constant motion, exploring a vast number of folded and extended conformations. nih.gov
Head Group Orientation: The diethanolamine (B148213) head group also has multiple rotatable bonds, allowing the two hydroxyl (-OH) groups to orient themselves in various positions. This flexibility is crucial for its interaction with solvent molecules and other surfactant molecules.
Computational studies on related FAEs demonstrate that the interplay between the rigid amide plane and the flexible alkyl and ethanolamine (B43304) groups leads to a complex energy landscape with numerous local energy minima, each corresponding to a different molecular shape. researchgate.net
As a non-ionic surfactant, the behavior of this compound in solution is dominated by its amphiphilic nature, leading to self-assembly and aggregation. Molecular simulations are used to understand the driving forces behind these phenomena. arxiv.orgsemanticscholar.org
Hydrogen Bonding: The amide group and the two hydroxyl groups in the diethanolamine head are capable of forming strong hydrogen bonds. These interactions are critical for the association between this compound molecules and for their interaction with water.
Van der Waals Forces: The long, nonpolar fatty acid tails interact with each other primarily through weaker van der Waals forces (specifically, London dispersion forces). In aqueous environments, the hydrophobic effect drives these tails to cluster together to minimize their contact with water. researchgate.net
Micelle Formation: Molecular dynamics simulations of non-ionic surfactants show that above a certain concentration, known as the critical micelle concentration (CMC), molecules spontaneously aggregate to form micelles. researchgate.net In these spherical or cylindrical structures, the hydrophobic tails form a core that is shielded from the water, while the polar diethanolamine head groups form an outer shell that interacts with the aqueous environment. arxiv.orgsemanticscholar.org The shape and size of these aggregates depend on factors like surfactant concentration, temperature, and the specific geometry of the surfactant molecules. researchgate.net
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. lsu.edunorthwestern.edu This information is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
The distribution of electrons within a molecule determines its polarity and chemical reactivity. Quantum chemical calculations can map the electron density and predict sites susceptible to chemical attack.
Amide Resonance: The amide group's electronic structure is best described as a resonance hybrid. The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl group. This delocalization results in a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom, making the carbonyl oxygen a site for electrophilic attack and the carbon a site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the charge distribution. For a typical fatty acid diethanolamide, these maps would show a negative potential (red/yellow) around the carbonyl oxygen and hydroxyl oxygens, indicating regions that are attractive to positive charges. The alkyl tail would show a neutral potential (green), reflecting its nonpolar character.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO represents the region from which an electron is most easily donated (nucleophilic), while the LUMO is the region that most readily accepts an electron (electrophilic). For amides, quantum calculations show that the HOMO is often localized around the oxygen and nitrogen atoms, while the LUMO is centered on the carbonyl carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net
A representative table of calculated quantum chemical parameters for a simple amide is shown below, illustrating these concepts.
| Parameter | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -0.25 to -0.35 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | +0.05 to +0.15 |
| ΔE (LUMO-HOMO) | Energy Gap | 0.30 to 0.50 |
| Dipole Moment | Measure of Molecular Polarity | 3.5 to 4.5 Debye |
Note: Values are illustrative for a generic amide and can vary significantly based on the specific molecule and computational method.
Computational chemistry is extensively used to model chemical reactions, calculate the energies of reactants, transition states, and products, and thereby determine the feasibility and mechanism of a reaction. A key reaction for amides is hydrolysis.
The base-catalyzed hydrolysis of an amide is a well-studied process that serves as a model for peptide bond cleavage. nih.gov Computational studies using DFT can elucidate the multi-step mechanism: acs.orgresearchgate.net
Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This is typically the rate-determining step. uregina.ca
Tetrahedral Intermediate Formation: A transient, high-energy tetrahedral intermediate is formed.
Leaving Group Departure: The C-N bond breaks, and the amine group departs.
Proton Transfer: An acid-base reaction occurs where the departing amine anion deprotonates the newly formed carboxylic acid. youtube.com
First-principles calculations can determine the activation energy (free energy barrier) for each step. acs.org The solvent's role is critical and is often included in calculations, as it can stabilize charged intermediates and transition states through hydrogen bonding, significantly altering the reaction energetics compared to the gas phase. nih.govresearchgate.net
| Amide Substrate | Computational Method | Calculated Activation Energy (kcal/mol) | Experimental Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Formamide | CCSD(T)/aug-cc-pVDZ | 23.8 | 21.2 | acs.org |
| N-methylacetamide | DFT (B3LYP) | 22.5 | 22.1 | uregina.ca |
| Acetanilide | DFT (B3LYP) | 21.1 | 20.3 | uregina.ca |
Data shows calculated free energy barriers for the rate-determining step of base-catalyzed hydrolysis for representative amides.
Computational Prediction of Physical and Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical and chemical properties. tandfonline.com These models use calculated molecular descriptors—numerical values that encode structural, electronic, or topological information—to predict properties like boiling point, solubility, and critical micelle concentration (CMC). arxiv.orgmdpi.com
For surfactants like this compound, QSPR can be particularly useful for predicting:
Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. Models often use descriptors related to the size of the hydrophobic tail and the nature of the polar head. arxiv.org
Hydrophile-Lipophile Balance (HLB): An empirical measure of the balance between the hydrophilic and lipophilic portions of the molecule.
Surface Tension: The ability of the surfactant to lower the surface tension of water. rsc.org
LogP (Octanol-Water Partition Coefficient): A measure of a molecule's hydrophobicity.
These models are typically built using machine learning algorithms trained on large datasets of known surfactants. nih.govacs.org By calculating descriptors for a new molecule like a specific component of this compound, its properties can be estimated without the need for extensive experimentation, accelerating the design and screening of new formulations. acs.org Graph Neural Networks (GNNs) have shown particular promise in developing accurate QSPR models for surfactant properties. arxiv.orgmdpi.com
In Silico Prediction of Interfacial Properties
No published research could be located that applies in silico methods, such as molecular dynamics simulations or quantum mechanics calculations, to predict the interfacial properties of this compound. While these computational techniques are commonly used to understand the behavior of surfactants at interfaces, their specific application to this compound has not been documented in available scientific literature.
Future Research Directions and Emerging Applications
Sustainable Synthesis Methodologies
The chemical industry is increasingly prioritizing sustainable practices, driving research into environmentally friendly methods for producing MINKAMIDE DEA.
Exploration of Bio-based Feedstocks
Traditionally synthesized from coconut oil, research is expanding to investigate alternative bio-based feedstocks for alkanolamide production. This includes exploring the potential of using side streams from vegetable oil production, such as concentrated phosphatides from sunflower and rapeseed oils, as raw materials. kataliz.org.ua Microalgae are also being investigated as a promising alternative source of lipids for the production of fatty acid alkanolamides, offering advantages such as fast growth and cultivation on marginal lands. researchgate.netacs.org Utilizing these non-food-competitive sources aligns with the growing demand for sustainable and ethically sourced ingredients. marketresearch.comieabioenergy.com
Green Chemistry Principles in Alkanolamide Production
The application of green chemistry principles is a key focus in developing more sustainable synthesis routes for alkanolamides. This involves exploring biocatalytic processes, which have shown potential for being more energy-efficient compared to conventional chemical methods, although the cost of immobilized enzymes remains a factor for industrialization. researchgate.netlu.se Research also includes developing solvent-free reaction systems and utilizing heterogeneous catalysts like calcium oxide (CaO) in transesterification and amidation processes to minimize environmental impact and improve efficiency. lu.seresearchgate.netarpnjournals.orgmdpi.com
Development of Novel Derivatives with Tailored Functionalities
Research is underway to create novel derivatives of fatty acid alkanolamides with specific functionalities tailored for emerging applications. This includes modifying the chemical structure to enhance performance characteristics such as improved solubility in non-polar solvents or the introduction of additional reactive sites. kataliz.org.ua For instance, the synthesis of epoxidized fatty diethanolamides introduces epoxide groups that can provide additional cross-linking sites in polymer applications like rigid polyurethane foams, potentially improving thermal and chemical properties. thescipub.com The development of new amide-containing surfactants with potentially different properties and co-reactivity profiles is also being investigated. nih.gov
Advanced Characterization Techniques for Complex Mixtures
Fatty acid alkanolamides, including this compound, are often produced as complex mixtures of homologs with varying fatty acid chain lengths. thescipub.comacs.org Advanced analytical techniques are crucial for their comprehensive characterization, quality control, and for understanding their behavior in different formulations. Research is focused on developing and refining chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS), for the simultaneous analysis and identification of these complex mixtures. thescipub.comacs.orgresearchgate.net These techniques are vital for reaction monitoring and for evaluating the composition of synthesized alkanolamides derived from various feedstocks. thescipub.com
Integration into Smart Materials and Advanced Industrial Processes
The unique properties of fatty acid alkanolamides are leading to their exploration for integration into smart materials and advanced industrial processes beyond traditional applications. Their surfactant and emulsifying capabilities are being investigated for use in enhanced oil recovery techniques, particularly in the development of microemulsion flooding systems to improve oil displacement from porous media. kataliz.org.uaresearchgate.net Additionally, their potential is being explored in areas such as advanced pharmaceutical formulations and biotechnology, highlighting their versatility and the potential for significant future impact. chemaron.com The use of cocamide DEA as a biomodifier in solid-state intercalation reactions with materials like montmorillonite (B579905) clay is another area of emerging research, suggesting potential in developing novel composite materials. mdpi.com
Q & A
Q. How can researchers design a robust study to investigate this compound's mechanism of action at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
